molecular formula C5H6N2 B12819565 2-(Azetidin-3-ylidene)acetonitrile

2-(Azetidin-3-ylidene)acetonitrile

Cat. No.: B12819565
M. Wt: 94.11 g/mol
InChI Key: OWMAUILZJRKPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-ylidene)acetonitrile is a heterocyclic compound featuring a four-membered azetidine ring with a nitrile group attached to the third carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylidene)acetonitrile typically involves the reaction of azetidine-3-one with appropriate reagents. One common method is the Horner–Wadsworth–Emmons reaction, which involves the use of a phosphonate ester and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired product . Another approach involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate .

Industrial Production Methods

For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor. This approach not only reduces the cost but also minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to act as a pharmacophore, interacting with enzymes and receptors to modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-3-ylidene)acetonitrile is unique due to its specific azetidine ring structure, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized pharmaceuticals and fine chemicals .

Properties

IUPAC Name

2-(azetidin-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-2-1-5-3-7-4-5/h1,7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMAUILZJRKPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC#N)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.